molecular formula C12H3F21O2 B8270197 2-Perfluorodecyl ethanoic acid CAS No. 53826-13-4

2-Perfluorodecyl ethanoic acid

Cat. No.: B8270197
CAS No.: 53826-13-4
M. Wt: 578.12 g/mol
InChI Key: IKHNVATUHWDNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Perfluorodecyl Ethanoic Acid, identified by CAS registry number 53826-13-4, is a specialized fluorinated organic compound with the molecular formula C12H3F21O2 and a molecular weight of 578.12 g/mol . This high molecular weight is characteristic of its structure, which features a lengthy perfluorodecyl chain attached to an ethanoic acid head group. Synonyms for this compound include 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoic acid and Perfluorodecylacetic Acid . Owing to its highly fluorinated tail, this compound is expected to exhibit strong hydrophobic and lipophobic properties, making it a candidate for use in the research and development of advanced surfactants, surface modifiers, and coatings. Potential research applications include investigating its use to create low-surface-energy materials, such as stain-resistant and water-repellent fabrics, as well as in the formulation of specialty polymers and foams. The compound should be stored in a refrigerator at 2-8°C to maintain stability . This product is supplied with a Certificate of Analysis and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHNVATUHWDNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2COOH, C12H3F21O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Dodecanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892325
Record name 2-(Perfluorodecyl)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53826-13-4
Record name 2-(Perfluorodecyl)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C12H3F21O2
  • Molecular Weight : 578.12 g/mol
  • CAS Number : 53826-13-4
  • Structure : The compound features a long carbon chain fully substituted with fluorine atoms, contributing to its hydrophobic and lipophobic characteristics.

Environmental Monitoring and Analysis

2-Perfluorodecyl ethanoic acid is increasingly recognized in environmental studies focused on PFAS contamination. Research indicates that this compound is detectable in various environmental matrices, including soil and groundwater. Its presence raises concerns about potential health risks associated with PFAS exposure.

Case Study: UCSF Study on Chemical Presence
A study conducted by researchers at UCSF identified 55 chemicals, including 2-perfluorodecyl ethanoic acid, in blood samples from pregnant women and newborns. The findings highlight the widespread occurrence of PFAS in consumer products and their potential health implications, emphasizing the need for better regulatory frameworks to manage such substances .

Semiconductor Manufacturing

The semiconductor industry utilizes various PFAS compounds for their unique properties that enhance manufacturing processes. Specifically, 2-perfluorodecyl ethanoic acid is noted for its application in the production of high-performance materials used in semiconductor fabrication.

Application Insights

  • Chemical Substances Used : In semiconductor fabrication facilities, PFAS are employed for their ability to create low-friction surfaces and as surfactants in chemical processes .
  • Environmental Assessments : Studies have documented the use of PFAS in semiconductor manufacturing processes, necessitating thorough environmental assessments to understand their impact on surrounding ecosystems .

Health Implications and Toxicology

Research into the toxicological effects of PFAS, including 2-perfluorodecyl ethanoic acid, has revealed concerning health impacts. Studies suggest that exposure to these compounds may lead to immune suppression, hormonal disruptions, and other adverse health effects.

Health Impact Studies

  • A review of literature indicates that PFAS can alter hormone levels and affect bone mineral density . These findings underscore the importance of ongoing research into the long-term effects of exposure to compounds like 2-perfluorodecyl ethanoic acid.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Implications
Environmental MonitoringDetection in soil and waterIdentified as a contaminant in human blood samples
Semiconductor ManufacturingUsed as a surfactant and low-friction agentEssential for high-performance material production
ToxicologyHealth impact studiesLinked to immune suppression and hormonal disruption

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following fluorinated carboxylic acids share structural similarities with 2-perfluorodecyl ethanoic acid, differing primarily in chain length, fluorination pattern, or functional group placement:

Compound Name CAS Number Molecular Formula Perfluoroalkyl Chain Length Detection Methods (EPA) Regulatory Status (ECHA)
2-Perfluorohexyl ethanoic acid 53826-12-3 C8H3F13O2 6:2 (C6F13) EPA 533, 537.1, 1633, OTM-45 Not yet classified as SVHC
2-Perfluorooctyl ethanoic acid 27854-31-5 C10H3F17O2 8:2 (C8F17) EPA 533, 537.1, 1633, OTM-45 Under review for SVHC designation
2-Perfluorodecyl ethanoic acid 53826-13-4 C12H3F21O2 10:2 (C10F21) EPA 533, 537.1, 1633, OTM-45 Anticipated SVHC classification
2H-Perfluoro-2-decenoic acid 70887-84-2 C10H2F16O2 8:2 (C8F16) EPA 533, 537.1, 1633 Classified as SVHC (2020)

Sources:

Critical Differences and Trends

The 10:2 FDEA exhibits a half-life in water exceeding 5 years, whereas 6:2 and 8:2 analogues degrade 30–50% faster due to reduced fluorine shielding .

Solubility and Mobility :

  • Shorter-chain analogues (e.g., 6:2 FTCA) demonstrate higher water solubility (12–15 mg/L) compared to 10:2 FDEA (0.5–1 mg/L), increasing their mobility in aquatic systems .

Regulatory Scrutiny: Longer-chain PFAS, including perfluorodecanoic acid (PFDA, CAS 335-76-2), have been designated as Substances of Very High Concern (SVHC) by ECHA due to reproductive toxicity and persistence .

Analytical Detection :

  • All listed compounds are detectable via EPA Methods 533, 537.1, and 1633, but 10:2 FDEA requires enhanced sensitivity due to lower environmental concentrations .

Research Findings and Environmental Impact

  • Bioaccumulation: 2-Perfluorodecyl ethanoic acid shows a bioaccumulation factor (BAF) of 1,200 in fish models, exceeding shorter-chain analogues (BAF 300–800) but remaining lower than sulfonated PFAS like PFOS (BAF 5,000) .
  • Toxicity : In vitro studies indicate 10:2 FDEA disrupts peroxisome proliferator-activated receptors (PPARγ) at concentrations ≥10 μM, comparable to PFOA but with slower elimination kinetics .
  • Regulatory Trends: The U.S. EPA OTM-45 method now includes 10:2 FDEA in air emission monitoring, reflecting its emerging recognition as a priority pollutant .

Preparation Methods

Two-Step Oxidation of Perfluoroalkyl Iodides

The most documented method involves a two-step oxidation process starting with perfluoroalkyl iodides. As detailed in the patent CN105198729B, this approach proceeds via:

  • Formation of a Perfluoroalkyl Intermediate :
    Perfluoroalkyl iodides (e.g., C10F21I\text{C}_{10}\text{F}_{21}\text{I}) react with sodium hydroxide (NaOH\text{NaOH}) in ethanol to form a sodium perfluoroalkyl sulfonate intermediate. This exothermic reaction generates a slurry, which is filtered and dried under vacuum.

  • Oxidation to the Carboxylic Acid :
    The intermediate is dissolved in acetic acid and oxidized using 30% hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is heated to 90–100°C for 8–9 hours, yielding 2-perfluorodecyl ethanoic acid.

Key Reaction Conditions :

  • Catalyst Loading : 0.1–0.5 g PTSA per 25–30 mL acetic acid.

  • Solvent System : Acetic acid acts as both solvent and proton donor.

  • Workup : The crude product is extracted with ethyl acetate, washed with saturated brine, dried over Na2SO4\text{Na}_2\text{SO}_4, and recrystallized with petroleum ether.

Yield and Purity :

Perfluoroalkyl IodideReaction Time (h)Temperature (°C)Yield (%)Purity (GC)
C10F21I\text{C}_{10}\text{F}_{21}\text{I}8–990–10060–7099%

Alternative Catalytic Systems

While PTSA is the predominant catalyst, experimental variations include:

  • Acid-Stable Ion-Exchange Resins : Tested for recyclability, though yields drop to 50–55% after three cycles.

  • Microwave-Assisted Synthesis : Reduces reaction time to 4–5 hours but requires specialized equipment.

Analytical Validation and Quality Control

Chromatographic Characterization

Post-synthesis analysis employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Synergi Hydro RP column. Key parameters include:

  • Mobile Phase : 10 mM ammonium acetate in methanol/water (gradient elution).

  • Detection : Negative-ion electrospray ionization (ESI-) with MRM transitions for C12H3F21O2\text{C}_{12}\text{H}_3\text{F}_{21}\text{O}_2 (m/zm/z 577.98 → 518.97).

Method Performance :

ParameterValue
Limit of Detection0.018 ng/g
Recovery Rate85–95%
Matrix Effects (Fish)12–18% suppression

Industrial-Scale Challenges and Solutions

Economic and Environmental Considerations

  • Catalyst Recovery : PTSA reuse reduces costs by 20–25%.

  • Green Chemistry Initiatives : Substituting H2O2\text{H}_2\text{O}_2 with ozone (O3\text{O}_3) is under investigation but currently less efficient .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2-perfluorodecyl ethanoic acid in environmental matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13C^{13}C-labeled analogs) to improve accuracy. EPA Method 533 and 537.1 are validated for PFAS analysis in water, while EPA OTM-45 is tailored for air emissions . Solid-phase extraction (SPE) is recommended for sample preparation to reduce matrix interference.

Q. How does 2-perfluorodecyl ethanoic acid behave in aqueous environments, and what factors influence its persistence?

  • Methodology : Conduct laboratory-based hydrolysis studies under controlled pH and temperature. Monitor degradation products (e.g., shorter-chain PFAS) via high-resolution mass spectrometry (HRMS). Environmental persistence is influenced by the perfluorinated chain length and functional groups, which resist biotic/abiotic degradation .

Q. What are the primary challenges in detecting 2-perfluorodecyl ethanoic acid in biological samples?

  • Methodology : Overcome matrix effects (e.g., lipid interference in serum) using accelerated solvent extraction (ASE) followed by cleanup with activated carbon. Quantify low concentrations (ng/mL range) using LC-MS/MS with isotopic dilution to account for recovery variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in PFAS data caused by structural isomers or branched analogs of 2-perfluorodecyl ethanoic acid?

  • Methodology : Employ ion mobility spectrometry (IMS) coupled with HRMS to differentiate isomers based on collision cross-section differences. Use reference standards for isomer-specific quantification and validate results against EPA interlaboratory studies .

Q. What experimental designs are optimal for assessing the toxicokinetics of 2-perfluorodecyl ethanoic acid in mammalian models?

  • Methodology : Use radiolabeled 14C^{14}C-10:2 FDEA in longitudinal studies to track absorption, distribution, metabolism, and excretion (ADME). Apply compartmental modeling to estimate half-life and bioaccumulation factors. Compare results with structurally similar PFAS (e.g., PFOS) to infer mechanistic pathways .

Q. How can researchers evaluate the environmental impact of 2-perfluorodecyl ethanoic acid in complex ecosystems?

  • Methodology : Deploy passive samplers (e.g., polyethylene membranes) in water and sediment to measure bioavailable fractions. Combine field data with species sensitivity distribution (SSD) models to predict ecological risk. Validate findings using microcosm experiments simulating real-world exposure scenarios .

Q. What strategies mitigate matrix interference when analyzing 2-perfluorodecyl ethanoic acid in heterogeneous solid waste samples?

  • Methodology : Optimize pressurized liquid extraction (PLE) with methanol/water mixtures and integrate cleanup steps (e.g., dispersive SPE with C18 sorbents). Quantify recovery rates using matrix-matched calibration curves and correct for ion suppression/enhancement via post-column infusion .

Methodological Notes

  • Data Validation : Cross-validate results with multiple detection techniques (e.g., LC-MS/MS, HRMS) and participate in proficiency testing programs (e.g., EPA’s PFAS Collaborative Trial) to ensure reproducibility .
  • Contamination Control : Use PFAS-free materials (e.g., polytetrafluoroethylene (PTFE)-free consumables) during sampling and analysis to avoid false positives .

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